molecular formula C4H6BrN3O2 B1384324 5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1630763-55-1

5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B1384324
CAS No.: 1630763-55-1
M. Wt: 208.01 g/mol
InChI Key: JQWFATJHHQXGCH-UHFFFAOYSA-N
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Description

5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that contains a bromine atom, a methoxymethyl group, and a triazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromo-succinimide and methoxymethylating agents under controlled temperature and pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as bromination, methoxymethylation, and cyclization, followed by purification techniques like recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolones .

Scientific Research Applications

5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methoxybenzaldehyde
  • 5-bromo-2-methoxypyridine
  • 5-bromo-2-methoxyphenol

Uniqueness

Compared to similar compounds, 5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific combination of functional groups and the triazolone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-bromo-2-(methoxymethyl)-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O2/c1-10-2-8-4(9)6-3(5)7-8/h2H2,1H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWFATJHHQXGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=O)NC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-bromo-2-(methoxymethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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